1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)-
Overview
Description
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- is a complex organic compound characterized by its naphthalene ring structure attached to an acetaldehyde group, which is further substituted with a propyl group and a pyrrolidinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- typically involves multi-step organic reactions. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of naphthaleneacetaldehyde, which can be synthesized from naphthalene through a Friedel-Crafts acylation followed by reduction.
Substitution Reaction: The naphthaleneacetaldehyde undergoes a substitution reaction where the aldehyde group is modified to introduce the propyl and pyrrolidinoethyl groups. This step often involves the use of Grignard reagents or organolithium compounds to form the desired side chains.
Final Assembly: The final step involves the coupling of the substituted naphthaleneacetaldehyde with the pyrrolidinoethyl group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: Formation of naphthaleneacetic acid derivatives.
Reduction: Formation of naphthaleneethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthaleneacetaldehyde, alpha-isopropyl-alpha-(2-pyrrolidinoethyl)-
- 1-Naphthaleneacetaldehyde, alpha-methyl-alpha-(2-pyrrolidinoethyl)-
Uniqueness
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The propyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
This detailed overview covers the essential aspects of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)-, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-2-12-21(17-23,13-16-22-14-5-6-15-22)20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11,17H,2,5-6,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWMXVBUSCANHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCN1CCCC1)(C=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865583 | |
Record name | 2-(Naphthalen-1-yl)-2-[2-(pyrrolidin-1-yl)ethyl]pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30121-13-2, 31113-23-2 | |
Record name | 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030121132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC171404 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aurate(1-), tetrachloro-, ammonium (1:1), (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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